

N,N'-Di-Boc-Guanidine: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'-Di-Boc-guanidine*

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N,N'-Di-Boc-guanidine, a key building block in modern medicinal chemistry, offers a strategically protected guanidine moiety essential for the synthesis of complex molecular architectures. Its growing importance in the development of therapeutic agents necessitates a thorough understanding of its commercial landscape, purity standards, and the analytical methods governing its quality control. This technical guide provides an in-depth overview of the commercial availability and purity of **N,N'-Di-Boc-guanidine**, complete with experimental protocols for its analysis and synthesis.

Commercial Availability and Purity

N,N'-Di-Boc-guanidine is readily available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The purity of commercially available **N,N'-Di-Boc-guanidine** typically ranges from 95% to over 98%, with the specific grade influencing its suitability for different applications. Higher purity grades are crucial for sensitive applications such as late-stage drug synthesis and formulation studies, where trace impurities could have significant impacts on reaction outcomes and product safety.

A summary of representative commercial sources and their stated purities is provided in the table below. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity
Sigma-Aldrich	1,3-Bis(tert-butoxycarbonyl)guanidine	154476-57-0	C ₁₁ H ₂₁ N ₃ O ₄	259.30 g/mol	98%
Oakwood Chemical	N,N'-Di-Boc-guanidine	154476-57-0	C ₁₁ H ₂₁ N ₃ O ₄	259.31 g/mol	Not Specified
BLD Pharm	N,N'-Di-Boc-guanidine	154476-57-0	C ₁₁ H ₂₁ N ₃ O ₄	259.30 g/mol	Not Specified
LookChem	N,N'-Di-Boc-guanidine	154476-57-0	C ₁₁ H ₂₁ N ₃ O ₄	259.305 g/mol	≥97%
Crysdot	N,N'-Di-Boc-guanidine	154476-57-0	C ₁₁ H ₂₁ N ₃ O ₄	Not Specified	95+%
ChemScene	1,3-Bis(tert-butoxycarbonyl)guanidine	154476-57-0	C ₁₁ H ₂₁ N ₃ O ₄	Not Specified	Not Specified
Biosynth Carbosynth	1,3-Bis(tert-butoxycarbonyl)guanidine	154476-57-0	C ₁₁ H ₂₁ N ₃ O ₄	Not Specified	Not Specified

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust method for assessing the purity of **N,N'-Di-Boc-guanidine** is reverse-phase HPLC (RP-HPLC), which effectively separates the main compound from potential impurities.[\[1\]](#)

Instrumentation:

- Standard HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

- A gradient of acetonitrile and water is typically employed.

Method Parameters:

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL

Sample Preparation:

- Accurately weigh approximately 10 mg of the **N,N'-Di-Boc-guanidine** sample.
- Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.[\[1\]](#)
- Filter the solution through a 0.45 µm syringe filter before injection.[\[1\]](#)

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[\[1\]](#)

Purity Determination and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides an alternative and complementary method for purity assessment, offering the advantage of not requiring reference standards for impurities.[\[1\]](#)

Instrumentation:

- NMR spectrometer (400 MHz or higher recommended)

Sample Preparation:

- Accurately weigh 10-20 mg of the **N,N'-Di-Boc-guanidine** sample into an NMR tube.[\[1\]](#)
- Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube.[\[1\]](#)
- Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and dissolve the sample and internal standard completely.[\[1\]](#)

Data Acquisition:

- A standard 90° pulse sequence should be used.
- Ensure a sufficient relaxation delay (d1), at least 5 times the longest T₁ of the signals of interest for both the analyte and the standard, to allow for full relaxation and accurate integration.[\[1\]](#)

Data Analysis: The purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Synthesis of N,N'-Di-Boc-Guanidine

N,N'-Di-Boc-guanidine can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate.[\[2\]](#) A common laboratory-scale procedure is as follows:

Materials:

- Guanidine hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium hydroxide
- Dichloromethane (CH₂Cl₂)
- Water

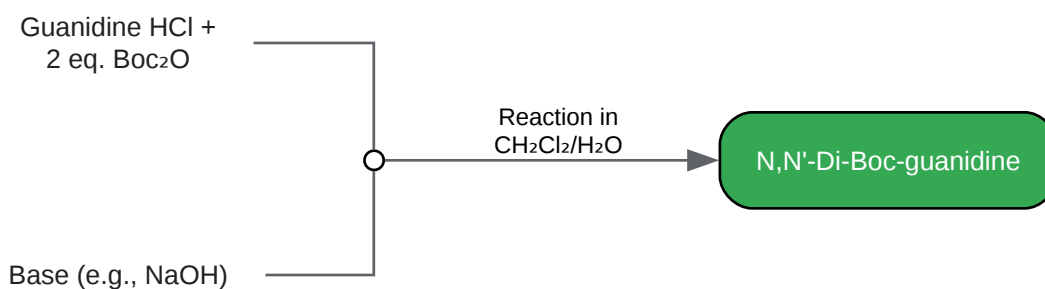
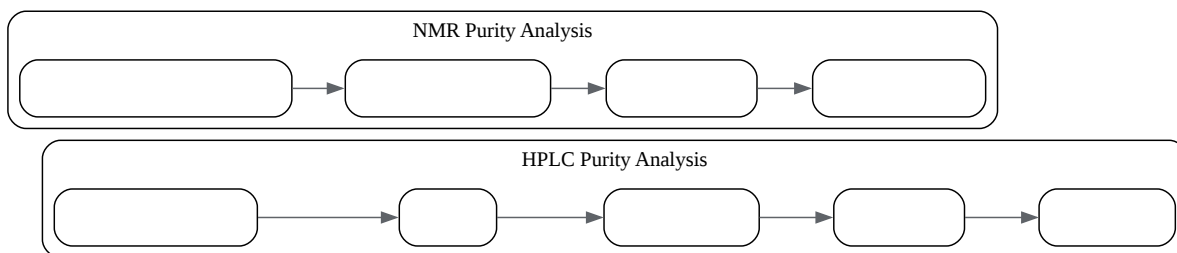
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve guanidine hydrochloride in water and cool the solution in an ice bath.
- Add a solution of sodium hydroxide to basify the mixture.
- Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
- Stir the reaction vigorously at room temperature.
- After the reaction is complete (monitored by TLC), separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel.^[3]

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a general synthetic pathway.



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- To cite this document: BenchChem. [N,N'-Di-Boc-Guanidine: A Technical Guide to Commercial Availability and Purity]. BenchChem, [2025]. [Online PDF]. Available at:

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